Alisol B 23-acetate

Catalog No.
S612679
CAS No.
26575-95-1
M.F
C32H50O5
M. Wt
514.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alisol B 23-acetate

CAS Number

26575-95-1

Product Name

Alisol B 23-acetate

IUPAC Name

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

InChI

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22?,23?,24?,26?,27?,30-,31-,32-/m0/s1

InChI Key

NLOAQXKIIGTTRE-KUHAPQQGSA-N

SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Synonyms

23-acetylalisol B, alisol B 23-acetate

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Isomeric SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

Renal Ischemia-Reperfusion Injury

Hydrolysis in Humans

Cardiovascular Diseases and Obesity

Anti-Proliferative Activities

Intestinal Permeability

Colitis-Associated Colorectal Cancer

Intestinal Barrier Dysfunction

Obesity Management

Alisol B 23-acetate is a natural triterpenoid compound derived from the traditional Chinese medicinal herb, Alismatis Rhizoma, which is the rhizome of the plant Alisma orientale. This compound has garnered attention due to its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, anticancer, and antibacterial effects. Its chemical structure is characterized by a tetracyclic framework, which contributes to its biological activities and therapeutic potential. Alisol B 23-acetate has been studied extensively for its ability to modulate various biological pathways, making it a significant subject of research in pharmacognosy and medicinal chemistry .

Promising Area:

  • AB23A's mechanism of action is being actively investigated.
  • Studies suggest it functions as an agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in regulating metabolism, bile acid synthesis, and inflammation [].
  • By activating FXR, AB23A may influence various biological processes, potentially explaining its diverse health benefits [].
  • Currently, there is limited data on the safety profile and potential hazards associated with AB23A.
  • Further research is needed to determine its toxicity, flammability, and any other safety concerns before human use.

Future Considerations:

  • Safety assessments are crucial for the responsible development of AB23A as a potential therapeutic agent.
Typical of triterpenoids. It can undergo hydrolysis to form alisol B and acetic acid. Additionally, it may react with nucleophiles due to the presence of functional groups in its structure, leading to potential modifications that can enhance its biological activity. The compound has been shown to inhibit specific signaling pathways involved in inflammation and cancer progression, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and mitogen-activated protein kinases (MAPKs) .

The biological activities of Alisol B 23-acetate are extensive:

  • Anti-inflammatory Effects: It inhibits mast cell degranulation and histamine release, which are critical in allergic responses. This inhibition occurs through the suppression of specific signaling pathways involving Syk and PLCγ phosphorylation .
  • Hepatoprotective Properties: Alisol B 23-acetate protects against non-alcoholic steatohepatitis by reducing liver inflammation and fibrosis through activation of the farnesoid X receptor (FXR), which regulates lipid metabolism .
  • Anticancer Activity: The compound exhibits antiproliferative effects against various cancer cell lines, inducing apoptosis and inhibiting cell migration and invasion .
  • Antibacterial Effects: It has demonstrated effectiveness against certain bacterial strains, contributing to its potential use in treating infections .

Alisol B 23-acetate can be extracted from Alismatis Rhizoma using various methods:

  • Solvent Extraction: Commonly involves using organic solvents like methanol or ethanol to extract the compound from dried plant material.
  • High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS): This method allows for the identification and quantification of alisol B 23-acetate in plant extracts with high sensitivity .
  • Chemical Synthesis: Although primarily obtained from natural sources, synthetic routes have been explored to produce alisol B 23-acetate for research purposes.

Research indicates that Alisol B 23-acetate interacts with various molecular targets:

  • Signaling Pathways: It modulates pathways involved in inflammation (NF-κB) and lipid metabolism (FXR), suggesting potential therapeutic roles in metabolic disorders .
  • Cellular Mechanisms: Studies show that it influences calcium signaling in mast cells and affects gene expression related to lipid metabolism in hepatocytes .

Alisol B 23-acetate shares structural similarities with other triterpenoids but stands out due to its unique pharmacological profile. Here are some similar compounds:

Compound NameSourceKey Activities
Alisol AAlismatis RhizomaAnticancer, hepatoprotective
Alisol C 23-acetateAlismatis RhizomaAntimicrobial, anti-inflammatory
BetulinBirch barkAntiviral, anti-inflammatory
Oleanolic acidOlive oilHepatoprotective, anti-inflammatory
Ursolic acidApple peelsAntioxidant, anticancer

Alisol B 23-acetate is particularly noted for its specific action on mast cells and liver protection mechanisms, distinguishing it from other triterpenoids that may not exhibit such targeted effects . Its unique combination of activities positions it as a promising candidate for further pharmaceutical development.

Alisol B 23-acetate (C₃₂H₅₀O₅; molecular weight: 514.74 g/mol) belongs to the dammarane-type tetracyclic triterpenoids, characterized by a 6-6-6-5 fused ring system with a protostane skeleton. Its structure features:

  • A dammarane core with methyl groups at C-4, C-8, C-10, and C-14.
  • An acetyl group esterified at the C-23 hydroxyl position.
  • A 24,25-epoxide group and a ketone at C-3.

This compound is taxonomically classified under the protostane subgroup of tetracyclic triterpenoids, distinguished by its unique C-17 side chain configuration and stereochemistry at C-8α, C-9β, C-11β, and C-14β. It shares structural homology with alisol A 24-acetate but differs in oxidation states and substituent positions.

Key Structural FeaturesPosition
Acetyl groupC-23
Epoxide ringC-24/C-25
KetoneC-3
Hydroxyl groupC-11
Methyl groupsC-4, C-8, C-10, C-14

Historical Context of Discovery and Isolation

Alisol B 23-acetate was first isolated in the 1970s from Alisma orientale (syn. Alisma plantago-aquatica), a perennial herb native to East Asia. Early isolation methods involved ethanol extraction followed by silica gel chromatography, yielding a white crystalline solid with a melting point of 162–163°C. Advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS), enabled precise quantification in plant matrices. By the 2000s, nuclear magnetic resonance (NMR) spectroscopy confirmed its stereochemistry, including the 23S,24R configuration.

Ethnopharmacological Significance in Traditional Eastern Medicine

In traditional Chinese medicine (TCM), Alisma orientale rhizomes ("Ze Xie") containing alisol B 23-acetate have been used for:

  • Diuresis: Treatment of edema and urinary disorders.
  • Damp-heat clearance: Management of diabetes and hyperlipidemia.
  • Anti-inflammatory applications: Topical use for abscesses and skin infections.

Modern studies validate these uses, linking alisol B 23-acetate to farnesoid X receptor (FXR) activation, which modulates bile acid synthesis and lipid metabolism. Its historical preparation as a decoction or powdered extract parallels contemporary research on its solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL.

Current Research Landscape and Scientific Interest

Recent studies focus on alisol B 23-acetate’s multifaceted bioactivities:

Anticancer Properties

  • Induces mitochondrial apoptosis in lung cancer (A549) and gastric cancer cells via reactive oxygen species (ROS) generation and caspase-3 activation.
  • Inhibits sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA), triggering endoplasmic reticulum stress and autophagy.

Antiviral Activity

  • Blocks SARS-CoV-2 entry by binding angiotensin-converting enzyme 2 (ACE2) with an IC₅₀ of 3.7 μM.
  • Reduces viral load in Omicron-infected transgenic mice by 90% through intranasal administration.

Anti-Inflammatory and Hepatoprotective Effects

  • Attenuates lipopolysaccharide-induced intestinal barrier dysfunction by suppressing TLR4-NOX1/ROS signaling.
  • Promotes liver regeneration in cholestatic models via FXR-mediated regulation of cytochrome P450 enzymes.

Chemical Synthesis and Modifications

Total synthesis remains challenging due to its eight stereocenters. Semi-synthetic approaches involve acetylation of alisol B, isolated from Alisma species, using acetic anhydride under alkaline conditions.

Molecular Structure and Formula (C32H50O5)

Alisol B 23-acetate is a tetracyclic triterpene compound with the molecular formula C32H50O5 [1] [4] [5]. This dammarane-type triterpene belongs to the class of natural products isolated from traditional medicinal plants, particularly from Alismatis Rhizoma [10] [12]. The compound features a complex polycyclic structure characteristic of dammarane triterpenes, incorporating an epoxide ring and an acetate functional group [1] [6].

The structural framework of Alisol B 23-acetate consists of a tetracyclic dammarane skeleton with specific functional groups positioned at defined carbon centers [4] [5]. The molecule contains five oxygen atoms distributed across hydroxyl, ketone, epoxide, and acetate functionalities [1] [6]. The complete International Union of Pure and Applied Chemistry systematic name for this compound is [(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate [1] [4] [5].

The structural complexity of Alisol B 23-acetate includes multiple ring systems with specific stereochemical arrangements that define its three-dimensional conformation [15] [16]. The dammarane skeleton provides the fundamental tetracyclic framework, while the side chain contains the characteristic epoxide and acetate moieties [20] [22].

Physical Characteristics

Molecular Weight (514.74)

The molecular weight of Alisol B 23-acetate has been precisely determined through various analytical methods. High-resolution mass spectrometry confirms the molecular weight as 514.74 daltons [2] [4] [6]. This value corresponds to the molecular formula C32H50O5, with an exact mass of 514.3658 daltons as determined by accurate mass measurements [4] [7].

The molecular weight determination is critical for identification and quantification purposes in analytical chemistry applications [10] [12]. Mass spectrometric analysis consistently reports molecular ion peaks at m/z 514, with fragmentation patterns characteristic of dammarane-type triterpenes [10] [28].

Density (1.1±0.1 g/cm³)

The density of Alisol B 23-acetate has been experimentally determined as 1.1±0.1 g/cm³ under standard conditions [6] [7]. This physical property indicates that the compound is denser than water, reflecting the compact nature of the tetracyclic structure [6]. The density measurement is consistent with other dammarane-type triterpenes, which typically exhibit similar physical characteristics due to their rigid polycyclic frameworks [20] [22].

Predicted density calculations using computational methods align closely with experimental values, confirming the reliability of this physical parameter [6] [7]. The density value is important for various analytical and preparative procedures, particularly in separation and purification processes [12].

Melting and Boiling Points

The melting point of Alisol B 23-acetate has been reported as 162-163°C, indicating its crystalline solid state at room temperature [6]. This relatively high melting point is characteristic of triterpene compounds with extensive intramolecular hydrogen bonding and rigid molecular structures [6] [27].

The boiling point has been predicted at 590.7±50.0°C at 760 mmHg, though this represents a calculated value rather than experimentally determined data [6] [7]. The high boiling point reflects the substantial molecular weight and strong intermolecular forces present in the compound [6]. These thermal properties are consistent with the stability profile expected for acetylated triterpene derivatives [27].

Solubility Profile in Various Solvents

Alisol B 23-acetate exhibits limited solubility in aqueous systems due to its lipophilic nature [6]. The compound shows slight solubility in chloroform and methanol, which are commonly used solvents for triterpene extraction and analysis [6] [10]. The solubility characteristics are influenced by the presence of both polar (hydroxyl, ketone) and nonpolar (methyl groups, hydrocarbon skeleton) functional groups within the molecular structure [6].

SolventSolubility
ChloroformSlightly soluble [6]
MethanolSlightly soluble [6]
WaterPoorly soluble [6]

The compound's partition coefficient (LogP) has been calculated as 5.64, indicating high lipophilicity [7]. This property significantly influences its biological distribution and analytical handling requirements [7] [12].

Stereochemistry

Absolute Configuration Analysis

The absolute configuration of Alisol B 23-acetate has been established through comprehensive stereochemical analysis, including nuclear magnetic resonance spectroscopy and comparison with known dammarane derivatives [15] [19] [20]. The compound possesses the characteristic stereochemical arrangement of the dammarane skeleton with specific configurations at each stereogenic center [20] [22].

The absolute stereochemistry follows the standard dammarane configuration pattern, with the C-20 and C-24 stereocenters exhibiting (20S,24R) configuration [20] [22]. This stereochemical arrangement is critical for the compound's biological activity and chemical behavior [15] [19]. The epoxide ring maintains a specific stereochemical relationship with the main tetracyclic framework [20].

Defined Stereocenters (9/9)

Alisol B 23-acetate contains nine defined stereocenters out of nine total stereogenic centers present in the molecule [1] [4]. This complete stereochemical definition indicates that all chiral centers have been unambiguously assigned through analytical methods [1] [19]. The stereocenters are distributed throughout the tetracyclic framework and the side chain, contributing to the compound's three-dimensional structure [15] [19].

The stereochemical complexity of triterpenes like Alisol B 23-acetate requires sophisticated analytical approaches for complete characterization [15] [18] [19]. Nuclear magnetic resonance spectroscopy, particularly two-dimensional experiments, has been instrumental in establishing the relative and absolute configurations [19] [25] [29].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The official International Union of Pure and Applied Chemistry name for Alisol B 23-acetate is [(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate [1] [4] [5]. This systematic name fully describes the stereochemical configuration and structural features of the compound [1] [5].

Alternative names commonly used in the literature include 23-Acetylalisol B, 23-Acetylalismol B, and Acetylalisol B [2] [6]. The compound is also referenced by its Chemical Abstracts Service number 26575-95-1 [4] [6] [7]. Additional naming conventions include the descriptive name (8α,9β,11β,14β,23S,24R)-23-(Acetyloxy)-24,25-epoxy-11-hydroxydammar-13(17)-en-3-one [2] [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Alisol B 23-acetate through both proton and carbon-13 experiments [13] [23] [24]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the various functional groups present in the molecule [13] [25]. Methyl group resonances appear as singlets in the aliphatic region, while the acetate methyl group shows a distinct signal around 2.1 ppm [13] [27].

The carbon-13 nuclear magnetic resonance spectrum displays 32 carbon signals corresponding to the molecular formula [25] [29]. The carbonyl carbon of the ketone functionality appears in the downfield region around 200 ppm, while the acetate carbonyl resonates near 170 ppm [25] [27]. The epoxide carbons show characteristic chemical shifts that confirm the presence of the oxirane ring [25].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear multiple bond correlation, have been employed to establish connectivity patterns and confirm structural assignments [25] [26] [29]. These advanced techniques are particularly valuable for resolving overlapping signals and establishing long-range correlations in complex triterpene structures [25] [29].

Mass Spectrometry Profile

Mass spectrometry analysis of Alisol B 23-acetate reveals characteristic fragmentation patterns typical of acetylated dammarane triterpenes [10] [28]. The molecular ion peak appears at m/z 514 under electron ionization conditions, with subsequent fragmentation producing diagnostic ions [10] [28]. Electrospray ionization mass spectrometry shows the protonated molecular ion [M+H]+ at m/z 515 [10].

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry has been successfully employed for quantitative analysis of Alisol B 23-acetate in plant extracts [10] [12]. The method demonstrates high sensitivity with detection limits in the nanogram range [10]. Fragmentation patterns under tandem mass spectrometry conditions provide structural confirmation through characteristic neutral losses [10] [28].

Ionization MethodMolecular Ion (m/z)Base Peak (m/z)
Electron Ionization514Variable [10] [28]
Electrospray Ionization515 [M+H]+515 [10]

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups in Alisol B 23-acetate [26] [27] [30]. The carbonyl stretching frequencies appear in the expected regions, with the ketone carbonyl showing absorption around 1700 cm⁻¹ and the acetate ester carbonyl at approximately 1740 cm⁻¹ [27] [30]. The hydroxyl group exhibits a broad absorption band in the 3200-3600 cm⁻¹ region [27].

The infrared spectrum also displays characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, corresponding to the numerous methyl and methylene groups present in the triterpene framework [27] [30]. The presence of the epoxide ring can be inferred from specific C-O stretching vibrations [27]. These spectroscopic features provide a fingerprint for compound identification and purity assessment [26] [27].

X-ray Crystallography Data

Limited crystallographic data are available for Alisol B 23-acetate in the current literature, though related dammarane triterpenes have been successfully characterized by single-crystal X-ray diffraction [20] [21] [22]. The crystallographic analysis of structurally similar compounds provides insight into the three-dimensional molecular geometry and packing arrangements [20] [22].

When available, X-ray crystallography data would provide definitive confirmation of the absolute configuration and precise bond lengths and angles [20] [21]. The crystal structure would reveal intermolecular interactions and packing motifs that influence the compound's physical properties [20] [22]. Such structural information is valuable for understanding structure-activity relationships and for computational modeling studies [21] [22].

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

514.36582469 g/mol

Monoisotopic Mass

514.36582469 g/mol

Heavy Atom Count

37

UNII

72Y3NE3ZV8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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